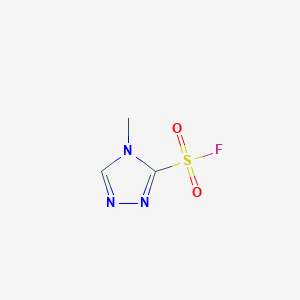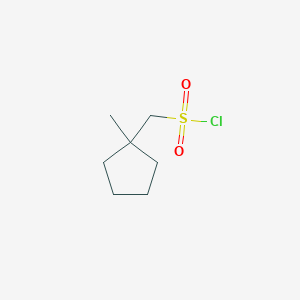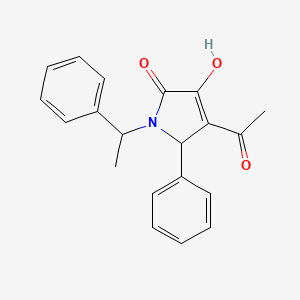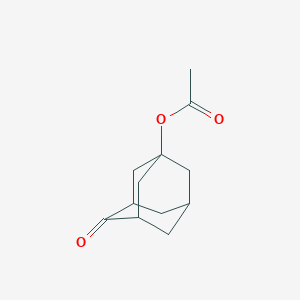
N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide, also known as CPI-455, is a novel small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in gene transcription and have been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Aplicaciones Científicas De Investigación
Drug Development and Pharmacological Studies
Compounds with intricate chemical structures similar to "N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide" are often subjects of pharmacological studies to explore their therapeutic potential. Research into nitrogen heterocycles, a key feature in many pharmaceuticals, reveals that 59% of small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle, highlighting the importance of such structures in drug development (Vitaku, Smith, & Njardarson, 2014). These studies are foundational for understanding how complex molecules can interact with biological systems to produce therapeutic effects, laying the groundwork for the development of new drugs.
Understanding Biological Interactions
The interaction between complex molecules and biological systems is a critical area of research. Studies on molecules like dimethyltryptamine (DMT), which share structural similarities with complex amines, shed light on potential biological functions beyond their known psychotropic effects. For example, DMT's role as an endogenous ligand of the sigma-1 receptor suggests significant biological functions, potentially influencing cellular protective mechanisms (Frecska, Szabo, Winkelman, Luna, & McKenna, 2013). Such research underscores the importance of studying complex molecules to unveil new biological interactions and mechanisms.
Synthesis and Analysis of Novel Compounds
The synthesis and analysis of novel compounds with intricate structures are fundamental in expanding the boundaries of chemical science. Techniques and methodologies developed for the synthesis, characterization, and analysis of such molecules contribute to the broader field of chemistry. Research on analytical methods for psychoactive N,N-dialkylated tryptamines provides valuable insights into detection and characterization techniques that can be applied to a wide range of complex molecules, facilitating their study and understanding (Brandt & Martins, 2010).
Mecanismo De Acción
The study found that compound 14 had significantly higher ABTS and antitumor activity than other compounds . The vitality of four cell lines - African green monkey kidney epithelial cells (VERO), human breast cancer cell line (MCF-7), human lung fibroblast line (WI-38) and human liver cell hepatocellular carcinoma cell line (HepG2) were detected to determine the antitumor activity of the newly synthesized compounds .
In addition, it was found that compounds 9, 11, 15, 16, 22, 23, 24, and 25 were potent against the HepG2 cell line, while compounds 16, 22, and 25 were potent against the WI-38 cell line . On the other hand, compounds 16 and 22 were highly resistant to the VERO cell line . On the other hand, compounds 7, 14, 15, 16, and 22 were very active against the MCF-7 cell line, while the rest of the other compounds had moderate activity against the MCF-7 cell line .
Propiedades
IUPAC Name |
N'-cyclopentyl-N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2/c1-28(2)21-13-11-19(12-14-21)23(29-16-15-18-7-3-6-10-22(18)29)17-26-24(30)25(31)27-20-8-4-5-9-20/h3,6-7,10-14,20,23H,4-5,8-9,15-17H2,1-2H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGVMKRSAKRHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCC2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2970409.png)

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2970411.png)
![N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2970413.png)

![3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2970415.png)
![6-[2-(Azepan-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2970417.png)
![4-phenyl-3-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-5-(propylsulfanyl)-4H-1,2,4-triazole](/img/structure/B2970421.png)
![N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2970422.png)

![(E)-6-(3,4-dimethylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2970425.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]propanamide](/img/structure/B2970427.png)